molecular formula C107H179N35O36S7 B008359 Leconotide CAS No. 205923-56-4

Leconotide

Cat. No. B008359
M. Wt: 2756.3 g/mol
InChI Key: HBMCYCKNGADUQP-CFIKXUEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Leconotide and similar peptides involves complex biochemical processes that can be replicated through engineered biosynthesis. A study by Handley et al. (2020) used a system based on cyanobacterial split inteins, SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), to synthesize cyclic versions of leconotide. This approach allowed for the production of peptides that retained the native structure of leconotide, including its characteristic disulfide bonds, which are crucial for its biological activity (Handley et al., 2020).

Scientific Research Applications

  • Pain Management in Cancer : Leconotide, when combined with morphine, significantly enhances the reversal of bone cancer-induced hyperalgesia without increasing the side effects of either drug. This synergistic effect suggests its potential as a powerful adjunct in cancer pain management (Kolosov et al., 2011).

  • Treatment of Diabetic Neuropathic Pain : Leconotide demonstrates powerful antihyperalgesic effects without significant side effects when administered intravenously. This is particularly notable as it avoids the need for intrathecal injections, making it a more patient-friendly option for managing diabetic neuropathic pain (Kolosov, Goodchild, & Cooke, 2010).

  • Synthesis of Therapeutic Peptides : Advances in the synthesis of cyclic versions of therapeutic peptides, including Leconotide, have been made using a system based on cyanobacterial split inteins, SICLOPPs. This method could lead to more efficient production of these peptides for therapeutic use (Handley et al., 2020).

Future Directions

Leconotide shows promise as a treatment for chronic pain. It has been shown to have a significant increase in reversal by morphine of bone cancer-induced hyperalgesia without increasing the side effect profile of either drug . This suggests that Leconotide could potentially be used in combination with other drugs to enhance their analgesic effects .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H179N35O36S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179455
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2756.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leconotide

CAS RN

247207-64-3
Record name Leconotide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
160
Citations
A Kolosov, CS Goodchild, I Cooke - Pain Medicine, 2010 - academic.oup.com
Objective. Leconotide is an ω-conotoxin that blocks neuronal voltage sensitive calcium channels. This study compared the antihyperalgesic potencies of leconotide and ziconotide …
Number of citations: 70 academic.oup.com
A Kolosov, L Aurini, ED Williams, I Cooke… - Pain …, 2011 - academic.oup.com
… , leconotide can be given intravenously because it is less toxic. This study investigated the antihyperalgesic potency of leconotide … (MD) of morphine and leconotide given alone and in …
Number of citations: 45 academic.oup.com
BCPDFF FFPMANZCA, I Cooke - Pain Medicine, 2010 - academia.edu
Objective. Leconotide is an w-conotoxin that blocks neuronal voltage sensitive calcium channels. This study compared the antihyperalgesic potencies of leconotide and ziconotide …
Number of citations: 0 www.academia.edu
J Mao - Pain Medicine, 2010 - academic.oup.com
… leconotide was enhanced by the potassium channel modulator flupirtine at the dose ineffective by itself. This study suggests that leconotide… Despite several advantages of leconotide as …
Number of citations: 3 academic.oup.com
A Kolosov, L Aurini, I Cooke, E Williams… - European Journal of …, 2009 - infona.pl
476 THE OMEGA CONOPEPTIDE TOXIN, LECONOTIDE, GIVEN INTRAVENOUSLY INCREASES MORPHINE ANTINOCICEPTION IN RAT PROSTATE BONE CANCER PAIN …
Number of citations: 1 www.infona.pl
TNG Handley, HX Tan, MT Rutledge… - New Zealand Journal …, 2020 - Taylor & Francis
… the natively linear therapeutic peptides ziconotide and leconotide. The cyclic versions of these … Cyclic permutations of leconotide yielded different proportions of correctly spliced product, …
Number of citations: 2 www.tandfonline.com
TNG Handley, T Kleffmann, MI Butler - International Journal of Peptide …, 2022 - Springer
… , kalata B1 and a cyclic variant of a small natively linear peptide, leconotide. … Leconotide is a 28 amino acid knottin found in the venom of the marine cone snail Conus catus. leconotide …
Number of citations: 1 link.springer.com
JA Shilpi, SJ Uddin - Annual Reports in Medicinal Chemistry, 2020 - Elsevier
… The superiority of leconotide over ziconotide is that it is less toxic than ziconotide and can … administration of leconotide in rats showed better ratio of efficacy over toxicity. Leconotide was …
Number of citations: 11 www.sciencedirect.com
C Netirojjanakul, LP Miranda - Current Opinion in Chemical Biology, 2017 - Elsevier
… , could potentially be overcome with leconotide (Table 1), a ω-… Moreover, studies in several rat models found leconotide to … However, evidence of sufficient biodistribution of leconotide …
Number of citations: 26 www.sciencedirect.com
CM Trim, LJ Byrne, SA Trim - Progress in Medicinal Chemistry, 2021 - Elsevier
… Leconotide, an even more selective drug based on the same toxin, has shown superior efficacy in rat models of diabetic neuropathic pain compared to Ziconotide [99]. However this has …
Number of citations: 15 www.sciencedirect.com

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